

Advanced Synthesis and Characterization of Indenothiazole Scaffolds

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Compound of Interest

Compound Name: *8H-Indeno[1,2-d]thiazol-2-amine hydrobromide*
CAS No.: 115247-57-9
Cat. No.: B048431

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A Technical Guide for Drug Discovery Executive Summary & Pharmacophore Analysis

The indeno[1,2-d]thiazole scaffold represents a privileged structure in modern medicinal chemistry, characterized by a rigid tricyclic core that fuses an indane ring with a thiazole moiety. This fusion restricts conformational flexibility, effectively locking the pharmacophore into a bioactive conformation that favors binding to sterically demanding pockets such as kinase ATP-binding sites (e.g., VEGFR-2) and viral proteases (e.g., SARS-CoV-2 3CLpro).

Key Structural Advantages:

- **Conformational Rigidity:** Reduces the entropic penalty upon protein binding.
- **Lipophilicity Balance:** The indane ring enhances membrane permeability, while the thiazole nitrogen and sulfur atoms offer critical hydrogen bond acceptor/donor vectors.
- **Synthetic Versatility:** The C-2 position of the thiazole ring serves as a primary vector for diversification, allowing for rapid Structure-Activity Relationship (SAR) exploration.

Synthetic Strategies: From Classical to Green Methodologies

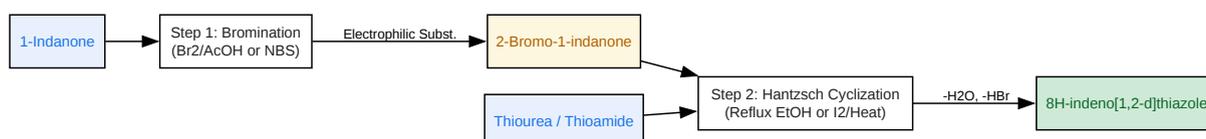
We present two distinct protocols: the Classical Hantzsch Condensation for robust, large-scale preparation, and a Green Iodine-Catalyzed Protocol for rapid library generation with minimal environmental impact.

2.1. Reaction Logic & Mechanism

The formation of the indenothiazole core proceeds via the condensation of an α -haloketone (specifically 2-bromo-1-indanone) with a thioamide or thiourea.

- **Nucleophilic Attack:** The sulfur atom of the thiourea attacks the α -carbon of the ketone, displacing the bromide.
- **Cyclization:** The nitrogen atom attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.
- **Dehydration:** Elimination of water drives aromatization, yielding the stable thiazole ring.

2.2. Visualization: Synthetic Pathway



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Caption: Step-wise construction of the indenothiazole core via bromination followed by Hantzsch cyclization.

Detailed Experimental Protocols

Protocol A: Classical Hantzsch Synthesis (Robust Scale-Up)

Best for: Gram-scale synthesis where high purity is required.

Reagents:

- 2-Bromo-1-indanone (1.0 equiv)
- Thiourea (1.1 equiv)
- Ethanol (Absolute)
- Sodium Acetate (Buffer)

Step-by-Step Methodology:

- **Dissolution:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-indanone (10 mmol) in 50 mL of absolute ethanol.
- **Addition:** Add thiourea (11 mmol) in a single portion. Note: The reaction is exothermic; ensure temperature control.
- **Reflux:** Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3–4 hours. Monitor consumption of the starting material via TLC (Mobile phase: Hexane/EtOAc 7:3).
- **Work-up:** Cool the reaction mixture to room temperature. A precipitate (hydrobromide salt) will form.
- **Neutralization:** Filter the solid and suspend it in water. Basify to pH 8–9 using saturated aqueous NaHCO₃ to liberate the free base.
- **Purification:** Recrystallize from hot ethanol/water to obtain the pure 2-amino-8H-indeno[1,2-d]thiazole.

Protocol B: Iodine-Catalyzed Green Synthesis (Library Generation)

Best for: Rapid synthesis of derivatives with sensitive functional groups.

Reagents:

- 1-Indanone derivative (1.0 equiv)
- Thiourea (2.0 equiv)^{[1][2]}

- Iodine (I₂, 1.0 equiv) - Acts as both catalyst and oxidant.

Step-by-Step Methodology:

- Mixing: In a sealed tube, combine the ketone, thiourea, and iodine.
- Heating: Heat the mixture to 110°C solvent-free (neat) or with minimal ethanol for 2–4 hours. The iodine facilitates the in-situ halogenation and subsequent cyclization.
- Quenching: Cool and triturate the residue with MTBE (Methyl tert-butyl ether) to remove excess iodine.
- Isolation: Wash the solid with 5% sodium thiosulfate solution (to reduce residual iodine) followed by water. Dry under vacuum.

Characterization Framework

Validation of the indenothiazole structure relies on identifying specific spectroscopic signatures.

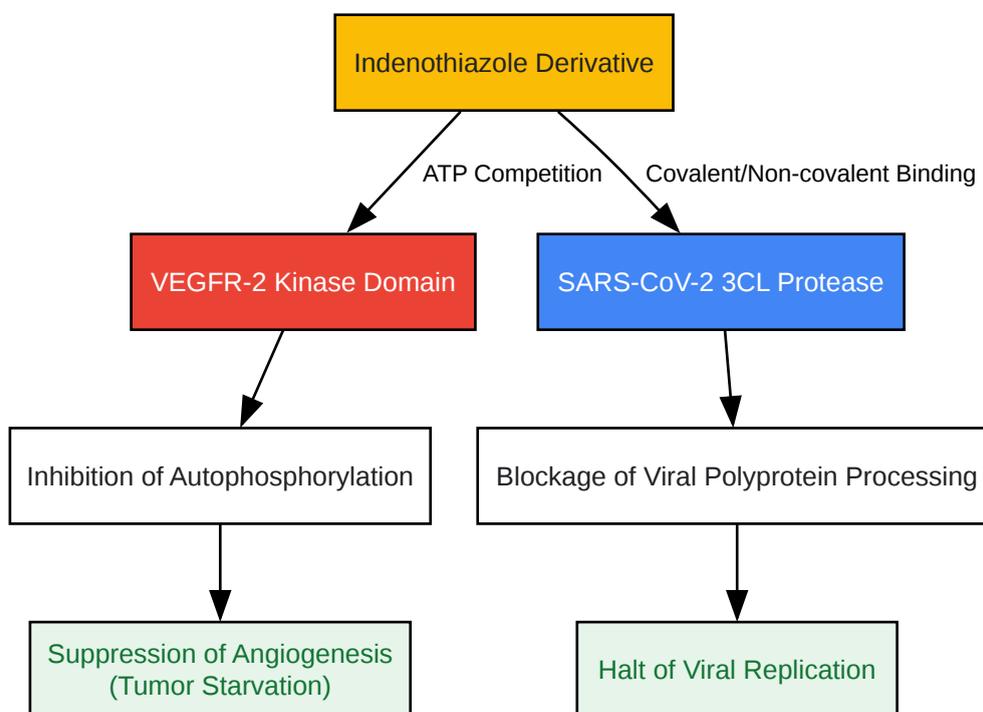
Table 1: Key Spectroscopic Signatures for 8H-indeno[1,2-d]thiazole

Technique	Signal / Peak	Assignment & Structural Insight
¹ H NMR	3.80 – 4.00 ppm (s, 2H)	C8-Methylene: Diagnostic singlet for the CH ₂ of the indane ring. Disappearance indicates oxidation to fully aromatic systems.
¹ H NMR	7.20 – 8.30 ppm (m)	Aromatic Region: Pattern depends on substitution; typically 3-4 protons for the fused benzene ring.
¹ H NMR	10.0 – 13.0 ppm (s, 1H)	NH (Amide/Amine): If acylated, the NH proton is highly deshielded.
¹³ C NMR	~160 – 170 ppm	C2-Thiazole: The carbon between S and N; most deshielded carbon in the heterocyclic ring.
FT-IR	1590 – 1610 cm ⁻¹	C=N Stretch: Characteristic thiazole ring vibration.
FT-IR	3100 – 3400 cm ⁻¹	N-H Stretch: Broad band confirming the presence of the free amine or amide.
MS (ESI)	[M+H] ⁺	Molecular Ion: Base peak usually corresponds to the protonated parent mass.

Biological Screening Context

Indenothiazoles have demonstrated potency against VEGFR-2 (angiogenesis) and SARS-CoV-2 3CLpro (viral replication).

5.1. Mechanism of Action Visualization



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Caption: Dual-target potential of indenothiazoles inhibiting kinase signaling and viral protease activity.

5.2. In Vitro Screening Protocol (MTT Assay)

To assess antiproliferative activity against cancer cell lines (e.g., MCF-7, HepG2):

- Seeding: Seed cells at

 cells/well in 96-well plates. Incubate for 24h.
- Treatment: Add indenothiazole compounds at varying concentrations (0.1 – 100 μ M). Include DMSO control.
- Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
- Detection: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.
- Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

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Sources

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